An In-depth Technical Guide to 4-Phenoxypyrrolidine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Phenoxypyrrolidine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Phenoxypyrrolidine-2-carboxylic acid, a proline analog with significant potential in drug discovery and development. We will delve into its chemical architecture, stereospecific synthesis, physicochemical properties, and explore its promising biological activities. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Introduction: The Significance of Proline Analogs
Proline and its derivatives are a unique class of amino acids, distinguished by their rigid five-membered pyrrolidine ring. This conformational constraint imparts specific structural features to peptides and proteins, influencing their folding and function. Consequently, synthetic proline analogs are invaluable tools in medicinal chemistry for designing novel therapeutics with enhanced stability, potency, and target specificity. 4-Phenoxypyrrolidine-2-carboxylic acid, a molecule incorporating a phenoxy moiety at the 4-position of the pyrrolidine ring, represents a promising scaffold for therapeutic intervention in a range of diseases.
Chemical Structure and Physicochemical Properties
The core structure of 4-Phenoxypyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with a carboxylic acid at the 2-position and a phenoxy group at the 4-position. The stereochemistry at the C2 and C4 positions is critical for its biological activity and interaction with molecular targets. The most common stereoisomers are (2S,4S), (2R,4S), (2S,4R), and (2R,4R). For the purpose of this guide, we will focus on the (2S,4R) stereoisomer as a representative example.
Caption: Chemical structure of (2S,4R)-4-Phenoxypyrrolidine-2-carboxylic acid.
Table 1: Physicochemical Properties of (2S,4R)-4-Phenoxypyrrolidine-2-carboxylic acid (Predicted)
| Property | Value | Source |
| Molecular Formula | C11H13NO3 | N/A |
| Molecular Weight | 207.23 g/mol | N/A |
| XLogP3 | 0.8 | N/A |
| Hydrogen Bond Donor Count | 2 | N/A |
| Hydrogen Bond Acceptor Count | 4 | N/A |
| Rotatable Bond Count | 3 | N/A |
| Exact Mass | 207.089543 g/mol | N/A |
| Topological Polar Surface Area | 58.5 Ų | N/A |
Stereoselective Synthesis
The synthesis of 4-Phenoxypyrrolidine-2-carboxylic acid is typically achieved from a readily available chiral precursor, such as 4-hydroxyproline. A key step in the synthesis is the introduction of the phenoxy group, which can be accomplished via a Mitsunobu reaction. This reaction proceeds with inversion of stereochemistry at the C4 position, allowing for the stereoselective synthesis of the desired isomer.
Caption: Synthetic workflow for 4-Phenoxypyrrolidine-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of (2S,4R)-4-Phenoxypyrrolidine-2-carboxylic acid
This protocol describes a plausible synthetic route based on established chemical transformations.
Step 1: N-Boc Protection and Methyl Esterification of trans-4-hydroxy-L-proline
-
To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline.
-
Dissolve the crude product in methanol and add trimethylsilyl diazomethane (2.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours, then quench with acetic acid.
-
Concentrate the mixture and purify by column chromatography to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester.
Step 2: Mitsunobu Reaction for Phenoxy Group Installation
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq), phenol (1.5 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.[1][2][3][4][5]
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes.[3][5]
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield N-Boc-(2S,4R)-4-phenoxypyrrolidine-2-carboxylic acid methyl ester.
Step 3: Ester Hydrolysis and Boc Deprotection
-
Dissolve the methyl ester from Step 2 in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the mixture to pH 4 with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to give crude N-Boc-(2S,4R)-4-phenoxypyrrolidine-2-carboxylic acid.
-
Dissolve the crude product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq).
-
Stir at room temperature for 2 hours, then concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to afford (2S,4R)-4-Phenoxypyrrolidine-2-carboxylic acid as a solid.
Potential Biological Activities and Therapeutic Applications
Derivatives of the pyrrolidine scaffold are known to exhibit a wide range of biological activities.[1][6] The introduction of a phenoxy group at the 4-position can significantly modulate the pharmacological properties of the parent molecule.
Anti-Diabetic Potential: Enhancing Insulin Sensitivity
Recent studies have shown that phenoxy-substituted heterocyclic compounds can enhance insulin sensitivity.[7] The proposed mechanism involves the modulation of key components of the insulin signaling pathway, potentially by inhibiting protein tyrosine phosphatases (PTPs) that negatively regulate the insulin receptor, or by activating downstream effectors.
Caption: Potential modulation of the insulin signaling pathway.[8][9][10]
Anticancer and Antimicrobial Activities
Pyrrolidine derivatives have been investigated for their potential as anticancer and antimicrobial agents.[6][11] The mechanism of action for anticancer activity may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The antimicrobial activity could stem from the disruption of microbial cell wall synthesis or the inhibition of essential metabolic pathways.
Analytical and Quality Control Methods
The characterization and quality control of 4-Phenoxypyrrolidine-2-carboxylic acid and its derivatives rely on standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak indicating high purity. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for the pyrrolidine ring, phenoxy group, and carboxylic acid protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the calculated exact mass. |
| Chiral Chromatography | Enantiomeric purity determination | Separation of stereoisomers to confirm enantiomeric excess. |
Experimental Protocols for Biological Evaluation
In Vitro Assay for Insulin Sensitivity: Glucose Uptake in Adipocytes
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS. Differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Compound Treatment: Treat differentiated 3T3-L1 adipocytes with varying concentrations of 4-Phenoxypyrrolidine-2-carboxylic acid for 24 hours.
-
Glucose Uptake Assay:
-
Wash cells with serum-free DMEM.
-
Incubate with Krebs-Ringer-HEPES (KRH) buffer for 2 hours.
-
Stimulate with insulin (100 nM) for 30 minutes in the presence or absence of the test compound.
-
Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with 0.1% SDS.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage increase in glucose uptake compared to the vehicle control.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[12][13]
-
Compound Treatment: Treat cells with a serial dilution of 4-Phenoxypyrrolidine-2-carboxylic acid for 48 hours.
-
MTT Assay:
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[12]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[14]
-
Serial Dilution: Perform a two-fold serial dilution of 4-Phenoxypyrrolidine-2-carboxylic acid in a 96-well microtiter plate containing Mueller-Hinton broth.[14]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Conclusion and Future Directions
4-Phenoxypyrrolidine-2-carboxylic acid is a promising scaffold in drug discovery with potential applications in metabolic diseases, oncology, and infectious diseases. Its stereoselective synthesis is achievable from readily available starting materials. Future research should focus on elucidating the precise mechanism of action for its observed biological activities, optimizing the structure to improve potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The methodologies outlined in this guide provide a solid framework for the continued investigation of this and related proline analogs.
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